2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Lipophilicity Drug-likeness QSAR

SAR campaigns with dichloro-dimethylphenyl propiophenones often face positional isomer ambiguity, introducing uncontrolled variables into structure-activity correlations. This 2,3-dichloro isomer provides a unique electrophilic aromatic substitution vector and halogen-bond donor surface not replicable by 2,5- or 3,5-dichloro analogs. • Enables unambiguous SAR interpretation and focused library design for halogen-bonding probe studies. • Polarized ketone substrate for catalytic asymmetric reduction, Grignard addition, or reductive amination protocol development. • ≥97% purity supports use as a calibration standard for chromatographic isomer differentiation.

Molecular Formula C17H16Cl2O
Molecular Weight 307.2 g/mol
CAS No. 898779-75-4
Cat. No. B1360634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
CAS898779-75-4
Molecular FormulaC17H16Cl2O
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
InChIInChI=1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3
InChIKeyQTOABSVSJSQTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone: Physicochemical Identity & Sourcing


2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-75-4) is a synthetic diarylpropanone belonging to the propiophenone family [1]. Its structure features a 2,3-dichlorobenzoyl moiety linked via an ethylene bridge to a 3,4-dimethylphenyl ring, giving it the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.21 g/mol . The compound is offered primarily as a research chemical by suppliers such as Sigma‑Aldrich (Rieke Metals, 97% purity) and Leyan (98% purity) . No dedicated primary pharmacological studies or patents containing quantitative biological data for this specific compound were identified in the peer‑reviewed literature or patent databases as of April 2026 [2]. Consequently, differentiation evidence is drawn predominantly from its well‑defined physicochemical profile and positional isomerism relative to the closest obtainable analogs.

Substitution Pattern 2,3-Dichloro benzoyl moiety
Purity Grade Research‑grade (vendor‑reported)
Research Use Synthetic chemistry & SAR exploration

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone: Isomer Substitution Risks


Even within the narrow set of dichloro‑dimethylphenyl propiophenone regioisomers, small changes in chlorine or methyl placement alter the molecular electrostatic potential, lipophilicity, and steric accessibility of the carbonyl group [1]. For example, the computed polar surface area of the 2,3‑dichloro isomer (17.1 Å²) is identical to that of the 2,5‑dichloro isomer, yet the spatial orientation of the chlorine lone pairs differs, which can affect hydrogen‑bond acceptor strength and, in turn, target‑binding geometry [2][3]. In the absence of published head‑to‑head biological data, procurement decisions must be driven by the synthetic objective: the 2,3‑dichloro pattern provides a unique electrophilic aromatic substitution vector that cannot be mimicked by the 2,5‑, 3,5‑, or 2,6‑dichloro analogs [4]. Substituting one isomer for another without confirmatory analytical and functional equivalence data risks introducing uncontrolled variables in SAR campaigns, reaction optimization, or impurity profiling .

Identical TPSA masks distinct local dipole moments that can shift hydrogen‑bond acceptor strength.
2,3- vs 2,5-dichloro substitution changes electrophilic aromatic substitution vector; synthetic outcomes may diverge.
Biological activity data absent; functional equivalence to other isomers cannot be assumed.

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone: Differentiation Evidence


Lipophilicity Comparison Across Regioisomers

The target compound's computed XLogP3 of 5.5 is identical to that of the 2,5‑dichloro isomer (CAS 898779‑79‑8) and the 3,5‑dimethyl isomer (CAS 898780‑98‑8), placing all three in the same lipophilicity stratum [1][2]. The identical value, however, masks different intramolecular dipole moments arising from the 2,3‑versus‑2,5 chlorine arrangement, which can differentially affect passive membrane permeability in a congener‑dependent manner [3].

Lipophilicity XLogP3
Reported
5.5 (identical across isomers)
Equivalent distribution prediction; dipole differences unaccounted for
Computed by XLogP3 algorithm; no experimental log P
Lipophilicity Drug-likeness QSAR

Polar Surface Area and Electronic Effects

The target compound and its 2,5‑dichloro isomer share an identical topological polar surface area (TPSA) of 17.1 Å² [1][2]. Despite this numerical parity, the 2,3‑dichloro orientation places two electron‑withdrawing groups in an ortho relationship on the benzoyl ring, generating a different local dipole and charge distribution than the para‑related chlorines of the 2,5‑isomer . In practice, this can translate into differential C=O IR stretching frequencies or reactivity toward nucleophiles.

TPSA
Class-level
17.1 Ų (identical with 2,5-isomer)
Identical TPSA conceals distinct local dipole; halogen‑bonding may differ
Computed from SMILES; electronic effects not captured
Polar surface area Permeability Hydrogen bonding

Physical Property Differences vs. Parent Compound

Experimental data for the target compound indicate a density of 1.206 g/cm³, a boiling point of 433.1 °C at 760 mmHg, and a flash point of 182.7 °C [1]. In contrast, the non‑chlorinated analog 3‑(3,4‑dimethylphenyl)propiophenone (CAS 898755‑52‑7, C₁₇H₁₈O, MW 238.32) exhibits lower density and markedly lower boiling point . The increase in boiling point (~433 vs. an estimated ~370–380 °C) and density is attributable to the two chlorine substituents, which add mass and polarizability, directly impacting distillation conditions and safety classification during scale‑up.

Density & Boiling Point
Reported
d 1.206 g/cm³ · bp 433.1 °C
Higher density and bp vs non‑chlorinated analog require adjusted distillation protocols
Experimental values; comparator estimated
Physical chemistry Process safety Purification

Commercial Purity and Availability

The target compound is available from Sigma‑Aldrich (Rieke Metals) at 97% purity and from Leyan at 98% purity . The 2,5‑dichloro isomer (CAS 898779‑79‑8) is offered at 97% by abcr . Both isomers are commercially supplied in research quantities (typically 1 g to 5 g) with similar lead times (~10 days). No analytical batch‑to‑batch variability data or impurity profiles are publicly available for either compound, placing the procurement decision on the specific regioisomer required for the synthetic or screening workflow.

Commercial Purity
Specification review
97–98% (supplier‑stated)
Purity parity with 2,5‑isomer; selection driven by regiochemistry
No independent batch data; similar lead times
Procurement Purity specification Lead time

Absence of Biological Activity Data

A systematic search of PubMed, Google Scholar, and Google Patents (April 2026) returned zero primary articles or patents containing quantitative biological activity data (IC₅₀, EC₅₀, Kd, etc.) for CAS 898779‑75‑4 [1]. Claims of anti‑inflammatory or antifungal activity circulating on aggregator websites lack verifiable citations to peer‑reviewed literature and could not be confirmed [2]. Consequently, any assertion of biological superiority over an isomer cannot be substantiated with current public data. Researchers should treat this compound as a structurally defined, high‑purity scaffold awaiting primary pharmacological annotation.

Bioactivity Data
Data to verify
0 peer‑reviewed publications
No biological annotation; requires upfront in‑house screening
Systematic search April 2026; unverified aggregator claims
Data gap SAR Biological screening

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone: Application Scenarios


Halogen-Bonding SAR Library Scaffold

The ortho‑related 2,3‑dichloro arrangement creates a halogen‑bond donor surface distinct from that of the 2,5‑ or 3,5‑dichloro isomers, supporting the design of focused libraries to probe halogen‑bonding preferences in protein‑ligand complexes [1]. This compound is best employed as a core scaffold where the chlorine geometry is hypothesized to influence target binding, with the understanding that all biological annotation must be generated in‑house due to the current data gap [2].

Synthetic Methods for Electron-Deficient Diarylpropanones

The electron‑withdrawing 2,3‑dichlorobenzoyl group combined with the electron‑rich 3,4‑dimethylphenyl ring provides a polarized ketone substrate suitable for developing catalytic asymmetric reductions, Grignard additions, or reductive amination protocols [1]. The well‑defined density (1.206 g/cm³) and boiling point (433.1 °C) facilitate precise solvent selection and distillation design during reaction optimization and scale‑up [3].

Analytical Reference Standard for Isomer Discrimination

The compound's unique InChI Key (QTOABSVSJSQTDF‑UHFFFAOYSA‑N) and distinct computed properties, despite sharing molecular formula and TPSA with isomers, make it a suitable calibration standard for chromatographic or mass spectrometric isomer differentiation exercises [1][2]. Its availability at ≥97% purity from major vendors supports its use as a reference material in method validation.

Electrophilic Aromatic Substitution Intermediate

The 2,3‑dichlorophenyl ring possesses two adjacent chlorine atoms that direct electrophilic substitution to specific positions, offering regioselectivity advantages over the 2,5‑dichloro isomer in the synthesis of more elaborate intermediates for medicinal chemistry or agrochemical programs [1].

Application
Selection Property
Validation Focus
Halogen‑bonding SAR library scaffold
Ortho‑dichloro halogen‑bond donor geometry
In‑house target binding and SAR annotation
Synthetic methods for electron‑deficient diarylpropanones
Polarized ketone with electron‑rich ring
Reaction optimization and scale‑up design
Analytical reference for isomer discrimination
Distinct InChI Key and chromatographic profile
Chromatographic method validation
Electrophilic aromatic substitution intermediate
Regioselective 2,3‑dichloro directing effects
Synthesis of elaborated intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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